molecular formula C11H14Cl3N3OS B12206000 2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide

2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide

Cat. No.: B12206000
M. Wt: 342.7 g/mol
InChI Key: XCRKJHBHAQEPDQ-UHFFFAOYSA-N
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Description

2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide is a complex organic compound with the molecular formula C11H18Cl3N3O3S2. This compound is known for its unique chemical structure, which includes a trichloromethyl group and a pyrimidinyl sulfanyl moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 6-methylpyrimidine-4-thiol under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dichloromethyl or methyl derivatives .

Scientific Research Applications

2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The pyrimidinyl sulfanyl moiety can interact with DNA and other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide lies in its combination of a trichloromethyl group and a pyrimidinyl sulfanyl moiety. This unique structure allows it to interact with a wide range of molecular targets, making it valuable for various research applications .

Properties

Molecular Formula

C11H14Cl3N3OS

Molecular Weight

342.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(6-methylpyrimidin-4-yl)sulfanylethyl]propanamide

InChI

InChI=1S/C11H14Cl3N3OS/c1-6(2)9(18)17-10(11(12,13)14)19-8-4-7(3)15-5-16-8/h4-6,10H,1-3H3,(H,17,18)

InChI Key

XCRKJHBHAQEPDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)SC(C(Cl)(Cl)Cl)NC(=O)C(C)C

Origin of Product

United States

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